molecular formula C26H25BrN4O2 B12464543 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide

2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide

Cat. No.: B12464543
M. Wt: 505.4 g/mol
InChI Key: KXXHFGALGUOQTP-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide typically involves multiple stepsThe final step involves the attachment of the phenoxy group and the diethylacetamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phthalazinyl moiety may interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25BrN4O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-[4-[4-(4-bromoanilino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide

InChI

InChI=1S/C26H25BrN4O2/c1-3-31(4-2)24(32)17-33-21-15-9-18(10-16-21)25-22-7-5-6-8-23(22)26(30-29-25)28-20-13-11-19(27)12-14-20/h5-16H,3-4,17H2,1-2H3,(H,28,30)

InChI Key

KXXHFGALGUOQTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br

Origin of Product

United States

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